GSK376501A vs. Rosiglitazone: In Vitro Potency and Efficacy in PPARγ Activation
GSK376501A demonstrates potent PPARγ activation with an EC50 of 0.28 μM and an efficacy (Amax ratio) of 98% [1]. In comparison, the classical PPARγ full agonist rosiglitazone is reported to have an EC50 in the nanomolar range (e.g., ~40 nM) and acts as a full agonist (100% efficacy) [2]. The key differentiation is that GSK376501A achieves high efficacy while being a selective modulator, which implies a distinct downstream gene expression profile compared to rosiglitazone. [1]
| Evidence Dimension | PPARγ Activation Potency and Efficacy |
|---|---|
| Target Compound Data | EC50 = 0.28 μM; Amax ratio = 98% |
| Comparator Or Baseline | Rosiglitazone: EC50 ~ 40 nM (0.04 μM); Amax ratio = 100% |
| Quantified Difference | EC50: 0.28 μM vs 0.04 μM (~7-fold less potent); Amax ratio: 98% vs 100% |
| Conditions | Cell-based reporter gene assay for PPARγ transactivation |
Why This Matters
This data confirms GSK376501A as a high-efficacy, yet mechanistically distinct, PPARγ ligand; this is critical for researchers needing potent PPARγ activation without the full transcriptional consequences of a classical agonist.
- [1] Adooq Bioscience. GSK376501A Product Datasheet. A10999. CAS: 1010412-80-2. View Source
- [2] Lehmann JM, Moore LB, Smith-Oliver TA, Wilkison WO, Willson TM, Kliewer SA. An antidiabetic thiazolidinedione is a high affinity ligand for peroxisome proliferator-activated receptor gamma (PPAR gamma). J Biol Chem. 1995 Jun 2;270(22):12953-6. View Source
